

Preliminary Toxicological Profile of Flometoquin: A Technical Guide

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Compound of Interest

Compound Name: *Flometoquin*


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Introduction

Flometoquin is a quinoline-based insecticide that acts as a mitochondrial complex III inhibitor. This technical guide provides a comprehensive overview of the preliminary toxicological profile of **Flometoquin**, intended for researchers, scientists, and drug development professionals. The information is compiled from various toxicological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Chemical Identity

Parameter	Value
Chemical Name	2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate[1]
CAS Number	875775-74-9[1]
Molecular Formula	C ₂₂ H ₂₀ F ₃ NO ₅ [1]
Molecular Weight	435.4 g/mol
Chemical Structure	 alt text

Mechanism of Action

Flometoquin's insecticidal activity stems from its ability to inhibit the mitochondrial electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase).[1] Specifically, its deacylated metabolite, FloMet, binds to the Qi site of complex III, disrupting ATP synthesis and leading to cellular energy depletion and eventual death of the target organism.

Mammalian Toxicology

The toxicological profile of **Flometoquin** in mammals has been evaluated through a series of studies assessing its acute, subchronic, reproductive, developmental, and genotoxic potential. The primary findings are summarized below, with detailed experimental protocols provided where available.

Acute Toxicity

Flometoquin is classified as toxic if swallowed, in contact with skin, or if inhaled. While specific LD50 and LC50 values from definitive regulatory studies are not publicly available in the reviewed literature, hazard classifications indicate significant acute toxicity.

Subchronic Toxicity

Repeated-dose toxicity studies have been conducted in rats and dogs. The major adverse effects observed were suppressed body weight and hepatocellular steatosis in rats.[2]

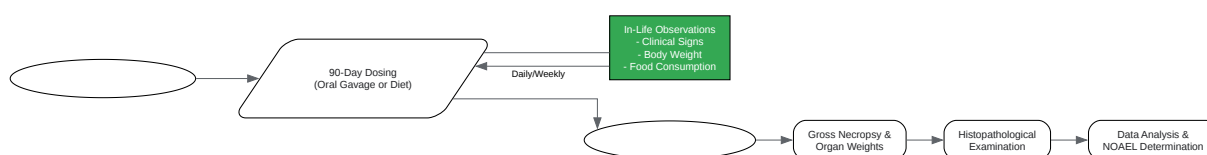
Experimental Protocol: 90-Day Subchronic Oral Toxicity Study in Rodents (General Protocol)

A generalized protocol for a 90-day subchronic oral toxicity study in rodents, based on OECD Guideline 408, is described below. The specific parameters for the **Flometoquin** study were not available in the reviewed literature.

- **Test Species:** Typically Sprague-Dawley or Wistar rats.
- **Animal Housing:** Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to food and water ad libitum.
- **Dose Groups:** At least three dose levels of the test substance and a concurrent control group are used. The high dose is selected to induce toxic effects but not mortality, the low dose to establish a No-Observed-Adverse-Effect-Level (NOAEL), and the intermediate dose to elicit minimal toxic effects.

- Administration: The test substance is typically administered orally via gavage or in the diet for 90 consecutive days.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
 - Ophthalmological Examination: Conducted prior to the start and at the end of the study.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are observed in the high-dose group.

Diagram: Generalized 90-Day Subchronic Toxicity Study Workflow



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Caption: A generalized workflow for a 90-day subchronic oral toxicity study.

Reproductive and Developmental Toxicity

Flometoquin has been shown to have effects on reproduction and development in animal studies. A two-generation reproductive toxicity study in rats revealed decreases in the number of small follicles, implantations, and litter size.[2] Ovarian atrophy was also observed in rats and mice.[2] The developmental toxicity study in rabbits identified a No-Observed-Adverse-Effect-Level (NOAEL) of 0.8 mg/kg bw/day, which was the lowest NOAEL across all available studies. [2]

Table 1: Key No-Observed-Adverse-Effect-Levels (NOAELs) for **Flometoquin**

Study Type	Species	NOAEL	Key Effects Observed at Higher Doses
Developmental Toxicity	Rabbit	0.8 mg/kg bw/day[2]	Not specified in available summaries
Two-Generation Reproductive Toxicity	Rat	4.45 mg/kg bw/day[2]	Decreased number of small follicles, implantations, and litter size[2]

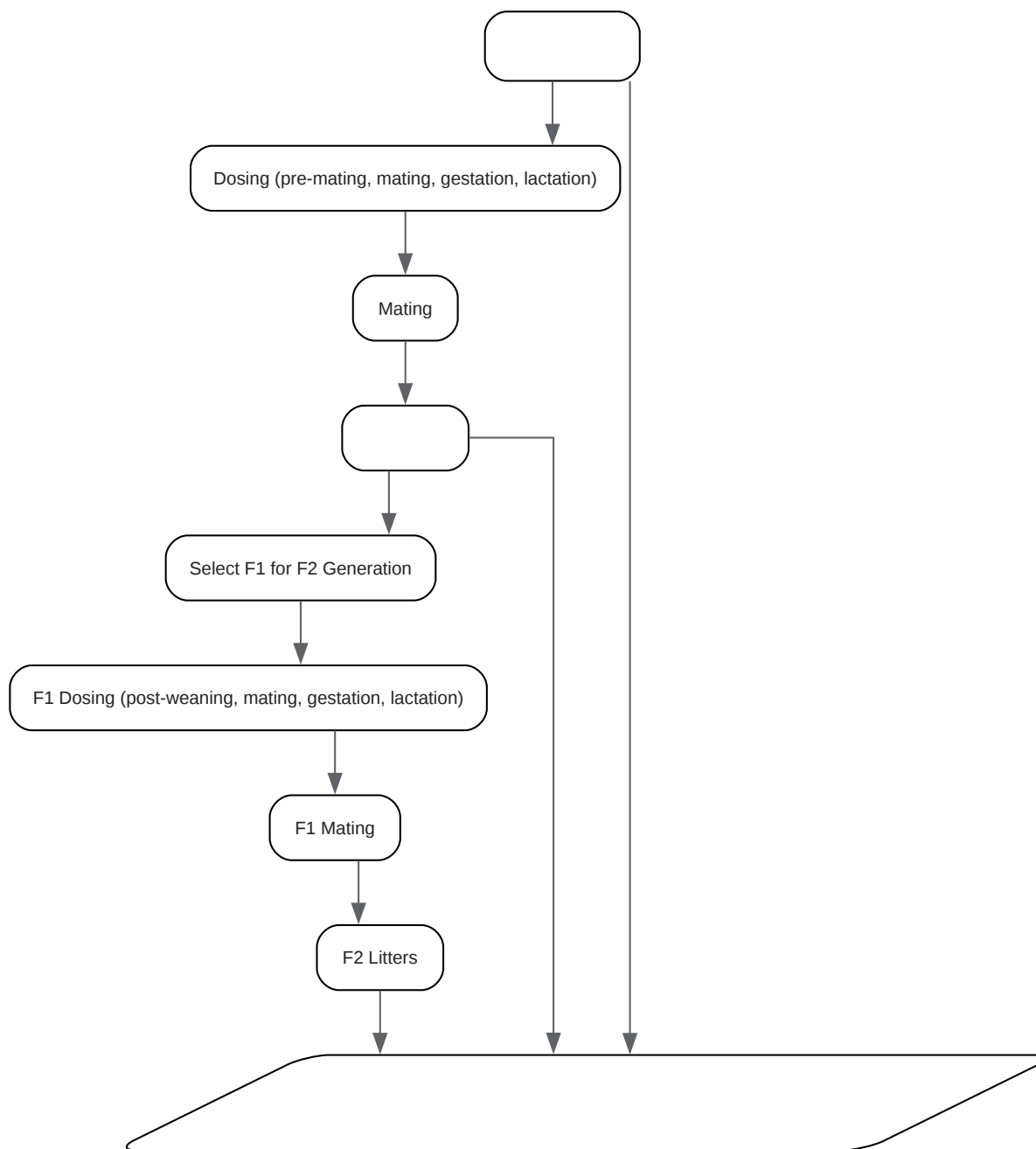
Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Protocol)

The following is a generalized protocol based on OECD Guideline 416. The specific details of the **Flometoquin** study were not available.

- Test Species: Rat (Sprague-Dawley or Wistar).
- Generations: Two generations (P and F1) are evaluated, each producing one litter (F1 and F2, respectively).
- Dose Groups: Typically three dose levels and a control group.
- Administration: The test substance is administered continuously in the diet or via gavage to the parental (P) generation before mating, during mating, gestation, and lactation. The same procedure is followed for the F1 generation.

- Mating: Animals within each dose group are paired for mating.
- Endpoints Evaluated:
 - Parental Animals:
 - Clinical observations, body weight, and food consumption.
 - Mating and fertility indices.
 - Gestation length.
 - Parturition observations.
 - Gross necropsy and organ weights (reproductive organs).
 - Histopathology of reproductive organs.
 - Sperm analysis (motility, morphology, count).
 - Estrous cycle determination.
 - Offspring (F1 and F2):
 - Viability and litter size at birth and throughout lactation.
 - Sex ratio.
 - Clinical signs.
 - Body weight from birth to weaning.
 - Anogenital distance.
 - Age of sexual maturation (vaginal opening or preputial separation).
 - Gross necropsy of weanlings.

Diagram: Two-Generation Reproductive Toxicity Study Design



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Caption: A simplified diagram illustrating the design of a two-generation reproductive toxicity study.

Genotoxicity

Flometoquin has been evaluated for its genotoxic potential and it was concluded that it is not relevant to human health.[2] While specific genotoxicity assays were mentioned in the summary of the risk assessment, detailed protocols and results were not provided in the publicly available literature. Standard batteries of genotoxicity tests typically include an in vitro bacterial reverse mutation assay (Ames test) and an in vivo mammalian erythrocyte micronucleus test.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (General Protocol)

This general protocol is based on OECD Guideline 471.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- **Metabolic Activation:** The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.
- **Procedure:**
 - The test substance, bacterial tester strain, and S9 mix (if applicable) are combined in a test tube.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated for 48-72 hours at 37°C.
 - The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous) reversion rate.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol)

This generalized protocol is based on OECD Guideline 474.

- Test Species: Typically mice or rats.
- Dose Groups: At least three dose levels and a concurrent negative and positive control group.
- Administration: The test substance is usually administered once or twice by an appropriate route (e.g., oral gavage, intraperitoneal injection).
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).
- Slide Preparation and Analysis:
 - Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).
 - A sufficient number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei.
 - The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity to the bone marrow.
- Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the negative control indicates a genotoxic effect.

Carcinogenicity

In carcinogenicity studies, increased incidences of gonadal stromal tumors in female rats and small intestine adenocarcinomas in male mice were observed.^[2] However, it was concluded that genotoxic mechanisms were unlikely to be involved in the development of these tumors.^[2] The ovarian tumors are suggested to be a secondary effect of ovarian atrophy, leading to continuous stimulation of the gonadal stroma by gonadotropin via a negative feedback mechanism.^[2]

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

Based on the toxicological data, the Food Safety Commission of Japan (FSCJ) has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for **Flometoquin**.

Table 2: Health-Based Guidance Values for **Flometoquin**

Parameter	Value	Basis	Safety Factor
Acceptable Daily Intake (ADI)	0.008 mg/kg bw/day[2]	NOAEL of 0.8 mg/kg bw/day from a rabbit developmental toxicity study[2]	100
Acute Reference Dose (ARfD)	0.044 mg/kg bw[2]	NOAEL of 4.45 mg/kg bw/day from a rat two-generation reproductive toxicity study, based on ovarian toxicity[2]	100

Conclusion

The preliminary toxicological profile of **Flometoquin** indicates that it is acutely toxic and can cause adverse effects on the liver, reproductive organs, and development in mammals with repeated exposure. While carcinogenic potential has been observed in rodents, it is considered to be via a non-genotoxic mechanism. The established ADI and ARfD provide guidance for the safe use of **Flometoquin** in agricultural applications. Further research into the specific dose-response relationships for acute toxicity and more detailed mechanistic studies would provide a more complete understanding of its toxicological properties.

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